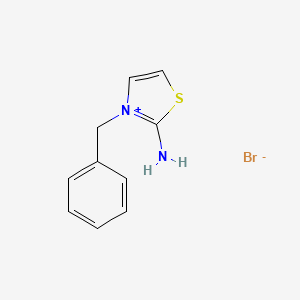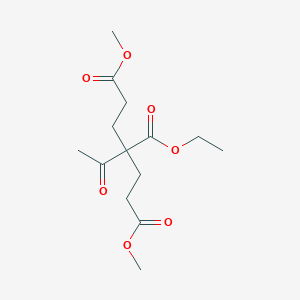![molecular formula C13H13F2N3S2 B12541196 N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea CAS No. 835629-64-6](/img/structure/B12541196.png)
N-[(2,6-Difluorophenyl)methyl]-N'-(4-ethyl-1,3-thiazol-2-yl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea is a compound that belongs to the class of thioureas, which are known for their diverse biological activities This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea typically involves the reaction of 2,6-difluorobenzylamine with 4-ethyl-2-thiazolyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using standard techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,6-Difluorophenyl)methyl]-N’-(4-methyl-1,3-thiazol-2-yl)thiourea
- N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-oxazol-2-yl)thiourea
- N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-imidazol-2-yl)thiourea
Uniqueness
N-[(2,6-Difluorophenyl)methyl]-N’-(4-ethyl-1,3-thiazol-2-yl)thiourea is unique due to the presence of both the difluorophenyl and ethyl groups, which enhance its chemical stability and biological activity
Properties
CAS No. |
835629-64-6 |
|---|---|
Molecular Formula |
C13H13F2N3S2 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-3-(4-ethyl-1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C13H13F2N3S2/c1-2-8-7-20-13(17-8)18-12(19)16-6-9-10(14)4-3-5-11(9)15/h3-5,7H,2,6H2,1H3,(H2,16,17,18,19) |
InChI Key |
ZEPJYMUCSFOFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=N1)NC(=S)NCC2=C(C=CC=C2F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,6-Bis(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12541128.png)



![1H-Indole-3-acetamide, 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-N-[3-(trimethylsilyl)propyl]-](/img/structure/B12541171.png)
![N-benzyl-5H-[1,3]dioxolo[4,5-f]indole-6-carboxamide](/img/structure/B12541174.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 5-(3-thienyl)-](/img/structure/B12541188.png)
![4-[(1-Chlorohex-1-en-2-yl)sulfanyl]morpholine](/img/structure/B12541199.png)
![2-{4-[(4-Chlorophenyl)ethynyl]phenoxy}ethan-1-amine](/img/structure/B12541205.png)



